molecular formula C55H72CuN4O5 B13855037 Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)- CAS No. 15739-09-0

Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)-

Cat. No.: B13855037
CAS No.: 15739-09-0
M. Wt: 932.7 g/mol
InChI Key: AEYJNXNLQZMALK-WNRKZQPVSA-M
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Description

The compound with the molecular formula C55H72CuN4O5 Copper Chlorophyll . It is a derivative of chlorophyll, the green pigment found in plants that is essential for photosynthesis. Copper Chlorophyll is a dark green, viscous substance that can also be found in blocks, tablets, or powder form. It is known for its good light resistance and strong deodorization effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Copper Chlorophyll involves extracting chlorophyll from natural sources such as clover, alfalfa, nettle, dried silkworm manure, or tea using solvents like acetone, hexane, or chloroform. The extracted chlorophyll is then treated with acetone or methanol and acidified copper chloride methanol solution. The mixture is heated and stirred to facilitate the copper replacement reaction. After the reaction, the solvent is distilled off, and the product is dissolved in hexane, washed with methanol aqueous solution, and distilled again to obtain the final product .

Industrial Production Methods

In industrial settings, the production of Copper Chlorophyll follows similar steps but on a larger scale. The solvents used are limited to acetone, dichloromethane, methanol, ethanol, isopropanol, and hexane to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Copper Chlorophyll undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Hydrochloric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

Copper Chlorophyll has a wide range of applications in scientific research, including:

Mechanism of Action

Copper Chlorophyll exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Chlorophyll: The natural green pigment in plants.

    Pheophytin: A derivative of chlorophyll formed by the removal of the central magnesium ion.

    Chlorophyllin: A water-soluble derivative of chlorophyll.

Uniqueness

Copper Chlorophyll is unique due to its enhanced stability and light resistance compared to natural chlorophyll. Its strong deodorization effect and good fluidity upon heating make it valuable in various industrial applications .

Properties

CAS No.

15739-09-0

Molecular Formula

C55H72CuN4O5

Molecular Weight

932.7 g/mol

IUPAC Name

copper;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate

InChI

InChI=1S/C55H73N4O5.Cu/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;

InChI Key

AEYJNXNLQZMALK-WNRKZQPVSA-M

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2]

Origin of Product

United States

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